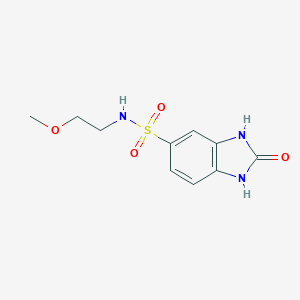
1,2-Dihydroacenaphthylene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroacenaphthylene-5-carboxamide, also known as DAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAC is a heterocyclic aromatic compound that contains a fused bicyclic ring system. It is an important building block for the synthesis of various organic compounds and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroacenaphthylene-5-carboxamide is not well understood. However, it is believed to act as a nucleophile and a Michael acceptor, which makes it a versatile building block for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
1,2-Dihydroacenaphthylene-5-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Dihydroacenaphthylene-5-carboxamide in laboratory experiments is its versatility. It can be easily incorporated into various organic compounds, which makes it a valuable building block for the synthesis of new materials. However, one of the limitations of using 1,2-Dihydroacenaphthylene-5-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1,2-Dihydroacenaphthylene-5-carboxamide. One potential area of research is the development of new materials using 1,2-Dihydroacenaphthylene-5-carboxamide as a building block. Another area of research is the investigation of the biochemical and physiological effects of 1,2-Dihydroacenaphthylene-5-carboxamide. Additionally, 1,2-Dihydroacenaphthylene-5-carboxamide could be further optimized for use in laboratory experiments by improving its solubility in water and other solvents.
In conclusion, 1,2-Dihydroacenaphthylene-5-carboxamide is a valuable building block for the synthesis of various organic compounds and has shown promising results in scientific research. While its mechanism of action and biochemical and physiological effects are not well understood, 1,2-Dihydroacenaphthylene-5-carboxamide has the potential to be used in the development of new materials and could be further optimized for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 1,2-Dihydroacenaphthylene-5-carboxamide involves the reaction of 1,2-dihydroacenaphthylene with isocyanic acid in the presence of a catalyst. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield 1,2-Dihydroacenaphthylene-5-carboxamide. This method has been optimized and is now widely used for the synthesis of 1,2-Dihydroacenaphthylene-5-carboxamide.
Applications De Recherche Scientifique
1,2-Dihydroacenaphthylene-5-carboxamide has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds, such as heterocycles, peptides, and drugs. 1,2-Dihydroacenaphthylene-5-carboxamide has also been investigated for its potential use in the development of new materials, such as polymers and liquid crystals.
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1,2-dihydroacenaphthylene-5-carboxamide |
InChI |
InChI=1S/C13H11NO/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H2,14,15) |
Clé InChI |
FUVYWDASNAMECC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)C(=O)N |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)





![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)
